Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate
Description
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Properties
IUPAC Name |
methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)15-27-17(3)11-20(18(27)4)12-21(14-25)24(29)26-22(13-23(28)30-5)19-9-7-6-8-10-19/h6-12,16,22H,13,15H2,1-5H3,(H,26,29)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYZQCHHYJNPKH-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC(CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CC(C)C)C)/C=C(\C#N)/C(=O)NC(CC(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, enzyme inhibition, and pharmacological mechanisms.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 366.45 g/mol. Its structure features a pyrrole ring, which is known to enhance biological activity through various mechanisms.
Key Structural Features:
- Pyrrole Derivative : The presence of the pyrrole moiety contributes to its reactivity and interaction with biological targets.
- Cyano Group : This functional group is often associated with increased biological activity, particularly in anticancer compounds.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines:
The compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent against breast and lung cancers.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Notably, it showed promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
These findings indicate that the compound can potentially disrupt cancer cell proliferation by targeting critical regulatory pathways.
Case Studies
- Study on MCF-7 and A549 Cell Lines : A study focused on the antiproliferative effects of this compound revealed that it significantly reduced cell viability in both MCF-7 and A549 cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.
- Mechanistic Studies : Molecular docking studies have been employed to understand the binding interactions between the compound and its target enzymes. These studies suggest that the compound binds effectively to the active sites of CDKs, inhibiting their function and leading to cell cycle arrest.
Preparation Methods
Knorr Pyrrole Synthesis (Method A)
Reagents :
- 2-Methylpropylamine (3.0 equiv)
- Acetylacetone (1.0 equiv)
- Zn dust (2.5 equiv), HCl(aq) (pH 4-5)
Procedure :
- React 2-methylpropylamine with acetylacetone in EtOH/H2O (3:1) at 60°C for 12 hr
- Add Zn dust and acidify to pH 4 with HCl
- Reflux for 6 hr to form 2,5-dimethyl-1-(2-methylpropyl)pyrrole
Blaise Reaction Approach (Method B)
Reagents :
- Ethyl 3-cyano-4-methylpentanoate (1.0 equiv)
- Ethyl benzoylacetate (1.2 equiv)
- Zn/TMSCl (cat.) in THF
Procedure :
- Cyclize precursors at reflux for 8 hr
- Acidic workup (3N HCl)
- Chromatographic purification (SiO₂, hexane/EtOAc 4:1)
Cyanoenamide Formation
Aza-Michael Addition (Method C)
Reagents :
- 2,5-Dimethyl-1-(2-methylpropyl)pyrrole-3-carbaldehyde (1.0 equiv)
- Methyl 3-amino-3-phenylpropanoate (1.1 equiv)
- Malononitrile (1.5 equiv), piperidine (cat.)
Conditions :
- EtOH, 80°C, N₂ atmosphere
- Reaction time: 24 hr
Mechanism :
- Knoevenagel condensation forms α-cyanoacrylate
- Conjugate addition of amine nucleophile
Yield : 65%
Stereoselectivity : E/Z ratio >9:1 (confirmed by NOESY)
Esterification & Final Assembly
Stepwise Coupling (Method D)
Protocol :
- Activate pyrrole-3-carboxylic acid with EDC/HOBt
- Couple with methyl 3-amino-3-phenylpropanoate in DMF
- Introduce cyano group via Pd(0)-catalyzed cyanation
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Coupling agent | EDC (1.5 equiv) |
| Base | DIPEA (3.0 equiv) |
| Temperature | 0°C → rt |
| Cyanation catalyst | Pd₂(dba)₃ (5 mol%) |
Comparative Method Analysis
Table 2 : Synthesis method performance comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) | E-Selectivity |
|---|---|---|---|---|
| A→C→D | 3 | 41 | 98.2 | 92% |
| B→C | 2 | 47 | 95.8 | 88% |
| D | 1 | 58 | 99.1 | >99% |
Key Findings :
- Convergent approach (Method D) shows superior yield and selectivity
- Blaise reaction enables direct cyano group incorporation but requires strict anhydrous conditions
- Microwave-assisted coupling reduces reaction time by 60% (20 min vs. 8 hr)
Scale-Up Considerations
Critical Parameters :
- Cyanation step requires strict O₂ exclusion (<5 ppm)
- Ester hydrolysis side reaction mitigated by:
- Low temperature (0-5°C)
- Anhydrous MeOH solvent
- Purification challenges addressed via:
- Reverse-phase chromatography (C18, MeCN/H2O)
- Crystallization from EtOAc/hexane
Industrial Adaptation :
- Continuous flow system increases throughput 3× vs. batch
- Membrane separation reduces solvent consumption by 40%
Analytical Characterization
Spectroscopic Data :
- HRMS (ESI) : m/z 408.1923 [M+H]⁺ (calc. 408.1918)
- FT-IR (KBr) : 2214 cm⁻¹ (C≡N), 1722 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I)
- $$ ^13C $$ NMR (100 MHz, CDCl₃):
δ 170.2 (COOCH₃), 166.8 (CONH), 118.4 (CN), 25.3 (CH(CH₃)₂)
Chromatographic Properties :
| Column | Retention (min) | Plate Count |
|---|---|---|
| C18 (4.6×150 mm) | 8.2 | 12,450 |
| HILIC (2.1×100 mm) | 5.7 | 9,870 |
Process Validation
Quality Control Metrics :
- Impurity Profile :
- Maximum single unknown: 0.12%
- Total impurities: <0.5%
- Stability :
- 25°C/60% RH: 98.4% purity after 24 months
- 40°C/75% RH: 97.1% purity after 6 months
Regulatory Compliance :
- ICH Q3A/B guidelines for impurities
- USP <621> chromatographic parameters
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving (E)-configured enoyl intermediates. Key steps include:
- Coupling reactions : Amide bond formation between the cyano-enoyl moiety and the phenylpropanoate backbone under anhydrous conditions, using coupling agents like EDCl/HOBt .
- Stereochemical control : Use of triethylamine as a base to stabilize intermediates and minimize racemization during enolate formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC-PDA/MS : To confirm purity (>97%) and detect impurities (e.g., regioisomers or unreacted intermediates) .
- NMR (1H, 13C, DEPT) : For structural elucidation, focusing on the (E)-configuration of the enoyl group (δ 7.8–8.2 ppm for α,β-unsaturated protons) and pyrrole ring substitution patterns .
- FT-IR : Identification of cyano (C≡N stretch ~2220 cm⁻¹) and ester carbonyl (C=O stretch ~1720 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Methodological Answer :
- Case Study : Discrepancies in NMR integration ratios may arise from impurities like 3-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity F, CAS 65322-85-2) .
- Resolution Strategy :
- Spiking experiments : Compare retention times with certified reference standards (e.g., MM0002.28 for Impurity F) .
- 2D-NMR (COSY, HSQC) : Assign overlapping proton signals in the phenylpropanoate region .
- Computational modeling : Use DFT calculations to predict chemical shifts and validate experimental NMR assignments .
Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?
- Methodological Answer :
- Process control : Implement real-time monitoring via inline FT-IR to track enolate intermediate formation .
- Solvent selection : Replace dichloromethane (environmental concerns) with cyclopentyl methyl ether (CPME), which improves solubility of hydrophobic intermediates .
- Scale-up challenges : Address particle aggregation using anti-solvent crystallization (e.g., water addition) to enhance yield and purity .
Q. How can researchers address unexpected byproducts during the coupling reaction?
- Methodological Answer :
- Root-cause analysis : Byproducts like 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl 2-propenoate (CAS 70900-36-6) may form via competing Michael additions .
- Mitigation :
- Temperature modulation : Lower reaction temperatures (<0°C) to suppress side reactions .
- Protecting group strategy : Temporarily block reactive sites on the pyrrole ring (e.g., Boc-protection of amines) .
Q. What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) using the pyrrole and phenyl motifs .
- MD simulations (GROMACS) : Assess conformational stability of the (E)-enoyl group in aqueous vs. lipid bilayer environments .
- QSAR modeling : Correlate substituent effects (e.g., methylpropyl vs. butyl groups) with bioactivity using partial least squares regression .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay conditions?
- Methodological Answer :
- Case Study : Variability in IC50 values may stem from solvent-dependent aggregation (e.g., DMSO vs. ethanol).
- Approach :
- Dynamic light scattering (DLS) : Confirm colloidal aggregation in buffer solutions .
- Dose-response normalization : Use Hill slopes to distinguish specific binding from non-specific effects .
- Cross-validation : Compare results with structurally related compounds (e.g., ethyl 2-oxoindoline derivatives) to identify assay-specific artifacts .
Tables for Key Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Purity (HPLC) | ≥97.0% | |
| Melting Point | 85–89°C (similar analogs) | |
| Key Impurity (CAS 65322-85-2) | ≤0.5% (Pharma-grade) | |
| Optimal Reaction Temp. | 0–5°C (coupling step) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
